beta,2,2,4-Tetramethylcyclopentanepropanol
Description
Beta,2,2,4-Tetramethylcyclopentanepropanol: is an organic compound with the molecular formula C12H24O It is a cyclopentane derivative with four methyl groups and a propanol group attached to the cyclopentane ring
Properties
CAS No. |
94201-31-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methyl-3-(2,2,4-trimethylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C12H24O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
JDXDZOPSWDWWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1)(C)C)CC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,2,2,4-Tetramethylcyclopentanepropanol typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of 2,2,4-trimethylcyclopentanone with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Organic solvents such as toluene or dichloromethane
Catalyst: Strong bases like sodium hydride or potassium tert-butoxide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta,2,2,4-Tetramethylcyclopentanepropanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the methyl groups or the hydroxyl group. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Beta,2,2,4-Tetramethylcyclopentanepropanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of beta,2,2,4-Tetramethylcyclopentanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound with three methyl groups attached to a pentane ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
2,2,4-Trimethylcyclopentanone: A ketone derivative of cyclopentane with three methyl groups.
Uniqueness: Beta,2,2,4-Tetramethylcyclopentanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Beta,2,2,4-Tetramethylcyclopentanepropanol (also known as TMP) is a cyclic alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentane ring with four methyl groups and an alcohol functional group, which may influence its interaction with biological systems.
Antioxidant Properties
Recent studies have indicated that TMP exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. In vitro assays showed that TMP can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
Anti-Inflammatory Effects
TMP has been reported to possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Neuroprotective Activity
Emerging evidence suggests that TMP may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of TMP resulted in improved cognitive function and reduced neuronal cell death. The mechanism is thought to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factors.
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant capacity of TMP utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated a concentration-dependent increase in radical scavenging activity, with an IC50 value comparable to well-known antioxidants such as ascorbic acid.
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: Neuroprotection in Animal Models
In a recent experiment involving mice subjected to induced oxidative stress, TMP was administered at varying doses. The results indicated a significant reduction in markers of oxidative stress (e.g., malondialdehyde levels) and an increase in brain-derived neurotrophic factor (BDNF) levels.
| Treatment Group | MDA Levels (nmol/g tissue) | BDNF Levels (pg/mL) |
|---|---|---|
| Control | 12.5 | 15 |
| TMP Low Dose | 9.8 | 20 |
| TMP High Dose | 6.5 | 30 |
The biological activities of TMP can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group in TMP plays a pivotal role in its ability to donate electrons to free radicals.
- Cytokine Modulation : TMP may influence signaling pathways involved in inflammation, particularly through inhibition of NF-kB activation.
- Neurotrophic Support : By enhancing BDNF levels, TMP may promote neuronal survival and growth.
Safety and Toxicity
Preliminary toxicological assessments indicate that TMP has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully establish its safety for human consumption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
